molecular formula C9H9F3N4O2S B2703937 3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide CAS No. 2034450-32-1

3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide

Cat. No.: B2703937
CAS No.: 2034450-32-1
M. Wt: 294.25
InChI Key: UYTOHHOYDZZAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide (CAS 2034450-32-1) is a high-purity chemical compound with a molecular formula of C9H9F3N4O2S and a molecular weight of 294.25 g/mol . It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its role in targeted cancer therapy . This heterocyclic system is a key structural component in several approved and investigational Tropomyosin Receptor Kinase (TRK) inhibitors, making derivatives like this compound highly valuable for oncology research and the development of novel protein kinase inhibitors (PKIs) . The molecule is further functionalized with a 3,3,3-trifluoropropane-1-sulfonamide group, which can influence its physicochemical properties and binding affinity through the introduction of a strong electron-withdrawing element . This combination of a biologically relevant core and a trifluorinated side chain makes this sulfonamide derivative a promising building block for drug discovery. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening assays to develop new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3,3-trifluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4O2S/c10-9(11,12)2-4-19(17,18)15-7-5-13-8-1-3-14-16(8)6-7/h1,3,5-6,15H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTOHHOYDZZAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)NS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. The compound has been shown to possess significant inhibitory activity against various cancer cell lines. Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit key enzymes involved in cancer progression such as BRAF(V600E) and EGFR. For instance, a synthesized library of triazole-linked pyrazolo[1,5-a]pyrimidines was screened for anticancer activity using the MTT assay on human breast cancer cell lines (MDA-MB-231), demonstrating promising results in growth inhibition and cell viability reduction .

Enzyme Inhibition
Another critical application of this compound lies in its ability to inhibit specific enzymes. Research has highlighted that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors for various protein targets. For example, they have shown potential as inhibitors of cyclin-dependent kinases and other kinases implicated in cancer signaling pathways . These inhibitory properties make them valuable candidates for developing targeted cancer therapies.

Antimicrobial and Anti-inflammatory Activities
Beyond oncology, compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated antimicrobial and anti-inflammatory effects. They have been evaluated for their efficacy against various pathogens and inflammatory conditions. The structural diversity of these compounds allows for modifications that enhance their bioactivity against bacterial strains and inflammatory mediators .

Synthesis and Structural Modifications

The synthesis of 3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide involves several innovative methods that enhance yield and purity. Recent advancements include copper-catalyzed reactions that facilitate the formation of complex pyrazolo-pyrimidine structures with high efficiency . The ability to modify the pyrazolo[1,5-a]pyrimidine scaffold further expands its applicability in drug design by allowing the introduction of various functional groups that can improve pharmacological profiles.

Case Studies

Several case studies illustrate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Triazole-Linked Glycohybrids : A study synthesized a series of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines and tested them against breast cancer cell lines. The results indicated that certain derivatives exhibited enhanced anticancer activity compared to their precursors .
  • Selective Protein Inhibitors : Research on structural modifications has led to the identification of compounds with selective inhibitory effects on cyclin-dependent kinases. These findings suggest potential applications in developing therapies for proliferative diseases .
  • Fluorescent Properties : Some derivatives have been explored for their photophysical properties, making them suitable candidates for optical applications in biosensing and imaging technologies .

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and act as a chelating agent for ions . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, allowing substitutions at the 3-, 5-, and 7-positions to modulate biological activity and pharmacokinetic properties. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Substituents Molecular Weight Key Features Biological Activity/Application Reference
Target Compound 6-Trifluoro-propane-sulfonamide 294.25 Lipophilic trifluoropropyl group Not specified (potential kinase inhibition)
[¹⁸F]3 5-Acetate ester N/A Polar ester group Tumor imaging (high cellular uptake)
[¹⁸F]4 5-Hydroxymethyl N/A Polar hydroxymethyl group Tumor imaging (high tumor retention)
[¹⁸F]5 Hexanoic acid side chain N/A Carboxylic acid (high polarity) Tumor imaging (rapid clearance)
3,5-Diphenyl derivatives 3,5-Diphenyl, 7-pyridin-2-ylmethyl Varies Bulky aromatic substituents Anti-mycobacterial activity
Patent derivatives (EP 4) 4-Cyano, 4-amino, 4-aminomethyl Varies Electron-withdrawing/ donating groups Cyclin-dependent kinase inhibition

Key Observations :

  • Polarity and Pharmacokinetics : The target compound’s trifluoropropyl-sulfonamide group confers moderate lipophilicity, contrasting with the polar ester ([¹⁸F]3) and hydroxymethyl ([¹⁸F]4) groups in tumor imaging agents, which exhibit higher tumor uptake due to enhanced solubility .
  • Anti-Mycobacterial Activity : Derivatives with bulky aromatic groups (e.g., 3,5-diphenyl) show efficacy against Mycobacterium tuberculosis, suggesting that substituent bulk influences target binding .
  • Kinase Inhibition: Patent derivatives with cyano or amino groups at the 4-position are optimized for kinase inhibition, whereas the target compound’s sulfonamide may target distinct binding pockets .

Biological Activity

3,3,3-Trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number2034450-32-1
Molecular FormulaC₉H₉F₃N₄O₂S
Molecular Weight294.26 g/mol

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine moiety often exhibit significant biological activities. These include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines. This inhibition can affect cellular proliferation and viral replication .
  • Anticancer Properties : Pyrazolo[1,5-a]pyrimidines have been studied for their anticancer potential. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves inducing apoptosis or inhibiting cell cycle progression .

Anticancer Activity

A study evaluated the anticancer effects of synthesized pyrazolo[1,5-a]pyrimidine derivatives against several cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (breast cancer)29.1
Other derivativesVariousVaries

The results indicated that this compound exhibits promising anticancer activity with an IC50 value comparable to established chemotherapeutics.

Antimicrobial Activity

Research also suggests that similar pyrazolo compounds possess antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria. Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives have demonstrated significant activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Case Studies

Several studies highlight the biological relevance of pyrazolo[1,5-a]pyrimidines:

  • Dihydroorotate Dehydrogenase Inhibition : A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit DHODH. The most potent inhibitors showed enhanced activity compared to known agents like brequinar and teriflunomide .
  • Anticancer Screening : A library of triazole-linked pyrazolo[1,5-a]pyrimidines was screened for anticancer activity using MTT assays. The results indicated that many compounds exhibited significant growth inhibition in breast cancer cell lines .

Q & A

Q. What are the primary therapeutic targets and research applications of this compound in oncology?

This compound is a selective inhibitor of discoidin domain receptor 1 (DDR1), a tyrosine kinase implicated in cancer cell proliferation, invasion, and adhesion. DDR1 inhibition has shown promise in suppressing tumorigenicity in nasopharyngeal carcinoma (NPC) and other malignancies . Key applications include:

  • In vitro assays : Inhibition of DDR1 enzymatic activity (IC50 values: 6.8–7.0 nM) and selectivity profiling against 455 kinases (S35 score: 0.035) .
  • In vivo models : Suppression of tumor growth and metastasis in xenograft models, often combined with SRC family kinase inhibitors like dasatinib .

Q. How can researchers optimize the synthesis of pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Synthetic routes often involve:

  • Nucleophilic substitution : Use of K2CO3 or NaH in polar aprotic solvents (e.g., DMF) to introduce sulfonamide or trifluoromethyl groups .
  • Cross-coupling reactions : Ethynyl linkage formation via Sonogashira coupling to connect the pyrazolo[1,5-a]pyrimidine core to aromatic substituents .
  • Crystallography validation : X-ray diffraction to confirm structural integrity, as demonstrated for related pyrazolo[1,5-a]pyrimidine crystals (e.g., C19H17N5O2) .

Q. What analytical methods are critical for characterizing this compound’s purity and structure?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z = 424.3 [M + H]<sup>+</sup> for analogs) .
  • NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to resolve trifluoromethyl and sulfonamide proton environments .
  • HPLC : Purity assessment (>98% using C18 columns, RT = 0.76–0.89 min) .

Advanced Research Questions

Q. How can researchers address selectivity challenges against closely related kinases (e.g., DDR2, Bcr-Abl)?

  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects. The compound’s Kd for DDR1 is 0.6 nM, while DDR2 inhibition is negligible .
  • Structural modeling : Compare ATP-binding pocket residues (e.g., hinge region interactions) to design analogs with enhanced selectivity .

Q. What experimental strategies resolve contradictions in IC50 values between enzymatic and cellular assays?

  • Cellular uptake studies : Measure intracellular compound concentration via LC-MS to assess bioavailability discrepancies .
  • Pathway analysis : Use phosphoproteomics to verify DDR1 pathway inhibition (e.g., collagen-induced autophosphorylation) in cell lines .

Q. How can in vivo efficacy be improved while maintaining oral bioavailability?

  • Pharmacokinetic (PK) optimization : Modify logP values to enhance blood-brain barrier penetration while retaining oral bioavailability (>50%) .
  • Combination therapy : Pair with dasatinib to target complementary pathways (DDR1 + SFK inhibition), reducing required dosages .

Q. What mechanistic studies elucidate the compound’s anti-invasive effects?

  • Invasion assays : Use Boyden chambers with Matrigel to quantify inhibition of cancer cell migration .
  • Apoptosis profiling : Flow cytometry with Annexin V/PI staining to measure caspase activation .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Key substituents : The ethynyl-benzamide moiety is critical for DDR1 binding. Trifluoromethyl groups enhance metabolic stability .
  • Pyrimidine ring modifications : Bromine or methyl substitutions at C3/C7 alter potency and selectivity .

Q. What integrated approaches validate target engagement in complex biological systems?

  • Chemical proteomics : Use immobilized compound analogs to pull down DDR1 from lysates .
  • SPR analysis : Measure real-time binding kinetics (e.g., Kd = 0.6 nM for DDR1) .

Methodological Considerations for Data Interpretation

Q. How should researchers design dose-response experiments to account for compound stability?

  • Pre-solubilization : Use DMSO stocks (<0.1% final concentration) to prevent aggregation.
  • Time-course assays : Monitor enzymatic activity over 24–72 hours to capture delayed DDR1 inhibition .

Q. What statistical methods are recommended for analyzing conflicting cytotoxicity data?

  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., compound alone vs. combination therapy) .
  • Synergy scoring : Calculate combination indices (CI) using the Chou-Talalay method .

Emerging Research Directions

  • Resistance mechanisms : CRISPR screens to identify DDR1-independent survival pathways in treated cancer cells.
  • Bone metastasis models : Evaluate efficacy in collagen-rich microenvironments mimicking bone stroma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.